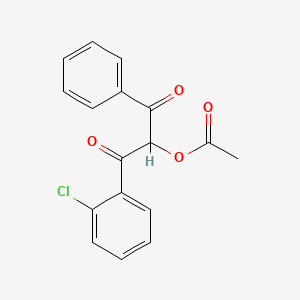
1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that features a complex structure with both aromatic and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and phenylacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form a dioxo compound.
Acetylation: The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorophenyl acetate
- Phenylacetic acid derivatives
- Dioxo compounds
Uniqueness
1-(2-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
60615-26-1 |
|---|---|
Fórmula molecular |
C17H13ClO4 |
Peso molecular |
316.7 g/mol |
Nombre IUPAC |
[1-(2-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C17H13ClO4/c1-11(19)22-17(15(20)12-7-3-2-4-8-12)16(21)13-9-5-6-10-14(13)18/h2-10,17H,1H3 |
Clave InChI |
MELFQQXNHZKCFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



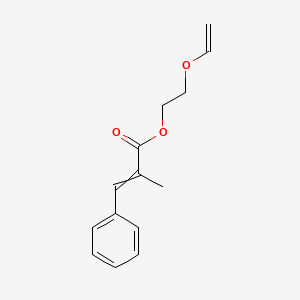

![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
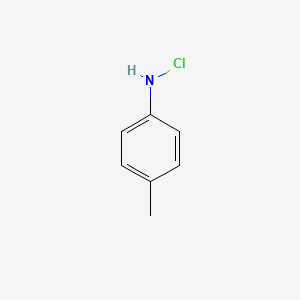
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
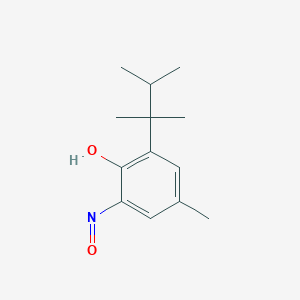

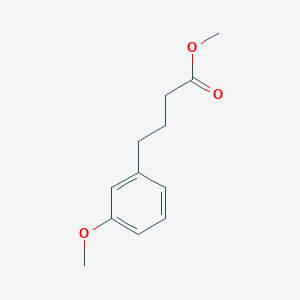
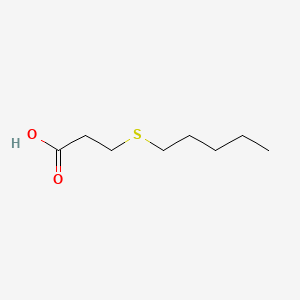
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
